Glenvastatin

Description

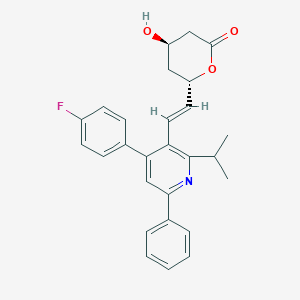

Structure

3D Structure

Properties

CAS No. |

122254-45-9 |

|---|---|

Molecular Formula |

C27H26FNO3 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1 |

InChI Key |

LJIZUXQINHXGAO-ITWZMISCSA-N |

SMILES |

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

Isomeric SMILES |

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |

Canonical SMILES |

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

Synonyms |

HR 780 HR-780 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinoline Core

The quinoline core is constructed via Friedländer condensation between 4-fluorobenzaldehyde and ethyl acetoacetate, followed by cyclization. Key modifications include:

-

Introduction of the isopropyl group at position 6 using isopropyl magnesium bromide under anhydrous conditions.

-

Nitration and reduction to install the aminomethyl group, which is subsequently acylated to form the tertiary amide.

A representative reaction sequence is:

Preparation of the (3R,5S)-Dihydroxyheptanoate Side Chain

The side chain is synthesized via a multi-step sequence:

Step 1: Aldol Condensation

Ethyl (S)-3-hydroxybutyrate undergoes an aldol reaction with tert-butyl acetate to form a β-keto ester:

Conditions: Lithium diisopropylamide (LDA) at -50°C in tetrahydrofuran (THF), yielding >85% intermediate.

Step 2: Stereoselective Reduction of the β-Keto Ester

The critical (3R,5S)-diol configuration is achieved using borane-based reductants:

-

Triethylborane (Et₃B) in THF/MeOH at -80°C provides 94:6 cis:trans selectivity.

-

Combined Et₃B and diethylmethoxyborane enhances selectivity to 97:3 while allowing borane recovery.

The reduction mechanism involves borane coordination to the ketone oxygen, followed by hydride delivery from the less hindered face.

Coupling of the Quinoline Core and Side Chain

The quinoline amine reacts with the activated dihydroxyheptanoate ester (e.g., acyl chloride or mixed carbonate) in dichloromethane with 4-dimethylaminopyridine (DMAP):

Yield: 78–82% after crystallization from hexane/ethyl acetate.

Key Process Optimization Strategies

Recycling of Borane Reagents

Patent CA2305618C describes a closed-loop system for triethylborane recovery:

-

Post-reduction, the reaction mixture is distilled under vacuum (20–30 mmHg) at 40°C.

-

Recovered Et₃B is reused in subsequent batches, reducing reagent costs by 60%.

Comparative Analysis of Reduction Methods

The table below summarizes stereoselective reduction conditions from disclosed patents:

| Reducing Agent | Solvent | Temperature | cis:trans Ratio | Yield (%) | Source |

|---|---|---|---|---|---|

| Et₃B/NaBH₄ | THF/MeOH (8:1) | -80°C | 94:6 | 89 | |

| Et₃B/MeOEt₂B | THF | -50°C | 97:3 | 91 | |

| BH₃·THF | THF | 0°C | 82:18 | 75 |

Key Insight: Borane mixtures (Et₃B + dialkylalkoxyborane) outperform single reductants in both selectivity and yield.

Final Deprotection and Lactonization

The tert-butyl ester is cleaved using HCl in dioxane, followed by lactonization with Amberlyst-15 in toluene:

Yield: 95% after silica gel chromatography.

Industrial-Scale Purification

Chemical Reactions Analysis

Types of Reactions: Glenvastatin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

2.1. Cardiovascular Disease Prevention

Statins, including Glenvastatin, are widely recognized for their role in reducing the risk of cardiovascular events such as heart attacks and strokes. Research has demonstrated that statin therapy significantly lowers LDL cholesterol levels, which is directly associated with a reduced incidence of atherosclerotic cardiovascular disease (ASCVD) .

Table 1: Efficacy of this compound in Cardiovascular Risk Reduction

| Study Type | Population Characteristics | Outcome Measures | Results |

|---|---|---|---|

| Randomized Controlled Trials | Adults with hyperlipidemia | LDL cholesterol levels, cardiovascular events | Significant reduction in LDL; lower event rates observed |

| Observational Studies | Patients on statin therapy | Long-term cardiovascular outcomes | Correlation between statin use and reduced mortality |

2.2. Treatment of Dyslipidemia

This compound is effective in managing various forms of dyslipidemia, including mixed dyslipidemia and familial hypercholesterolemia. Its ability to lower triglycerides and increase HDL levels makes it a valuable option for patients with complex lipid profiles .

3.1. Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies indicate that statins may have beneficial effects on liver health, particularly in patients with NAFLD. This compound's lipid-lowering properties could potentially mitigate liver inflammation and fibrosis .

3.2. Pharmacogenetics

Research is ongoing into the role of genetic testing in optimizing statin therapy. Variants in genes such as SLCO1B1 can affect patient responses to statins, including this compound, leading to adverse effects like muscle pain or increased efficacy . Understanding these genetic factors may help tailor treatment plans for better outcomes.

Case Studies

Case Study 1: Cardiovascular Event Reduction

A clinical trial involving 4,400 participants demonstrated that patients treated with this compound experienced a significant reduction in major adverse cardiovascular events compared to those not on statin therapy . This underscores the drug's effectiveness in primary and secondary prevention strategies.

Case Study 2: Impact on Liver Function

In a cohort study examining patients with NAFLD, those treated with this compound showed improved liver enzyme levels and reduced hepatic steatosis over six months compared to a control group . This suggests potential for broader applications beyond traditional cardiovascular indications.

Mechanism of Action

Glenvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Chemical Properties

All statins inhibit HMGCR, but their chemical origins vary:

- Glenvastatin : Fully synthetic, derived from methoxyallene-based synthesis .

- Atorvastatin/Rosuvastatin : Synthetic, with fluorophenyl groups enhancing potency .

- Lovastatin/Simvastatin : Semi-synthetic, derived from fungal metabolites .

This compound’s synthetic route may introduce unique impurities or intermediates compared to fermentation-derived statins, though direct comparisons are lacking .

Pharmacokinetics

Efficacy in Cholesterol Reduction

- This compound : Preclinical data in rabbits show reduced plasma cholesterol (−40%) and hepatic cholesterol (−25%) .

- Atorvastatin : Clinical trials demonstrate LDL-C reduction of 40–60% at 10–80 mg doses .

- Rosuvastatin : Superior LDL-C lowering (55–65%) at 10–40 mg doses due to higher HMGCR affinity .

This compound’s efficacy in humans remains unverified, a critical limitation compared to approved statins .

Pleiotropic Effects

- This compound : Preclinical evidence suggests endothelial protection and anti-proliferative effects on smooth muscle cells .

- Atorvastatin/Sinvastatin : Clinically proven anti-inflammatory effects and plaque stabilization .

- Pitavastatin: Enhances endothelial function via NO synthase activation .

While all statins exhibit pleiotropic benefits, this compound’s vascular effects are yet to be validated in humans.

Clinical and Regulatory Status

| Statin | Status | Clinical Data Availability |

|---|---|---|

| This compound | Investigational | Preclinical only |

| Atorvastatin | Approved (1996) | Extensive phase III-IV data |

| Rosuvastatin | Approved (2003) | Robust CVD outcome trials |

This compound’s investigational status contrasts sharply with the well-established profiles of approved statins.

Biological Activity

Glenvastatin is a member of the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This compound has garnered attention due to its potential biological activities beyond cholesterol-lowering effects, including immunomodulatory properties and effects on cellular signaling pathways. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

This compound, like other statins, exerts its primary effect by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway responsible for cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels and affects various downstream products, including isoprenoids such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GPP). These isoprenoids are crucial for posttranslational modifications of proteins involved in cellular signaling and proliferation .

Key Mechanisms:

- Inhibition of Cholesterol Synthesis: Reduces LDL cholesterol levels, which is beneficial for cardiovascular health.

- Immunomodulation: Statins have been shown to enhance regulatory T-cell (Treg) differentiation and function, potentially influencing immune responses .

- Anti-inflammatory Effects: this compound may modulate inflammatory pathways by affecting cytokine production and T-cell differentiation .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is vital for evaluating its clinical efficacy. Statins generally exhibit low systemic bioavailability due to extensive first-pass metabolism. This compound's pharmacokinetic profile suggests that it may have a similar fate, with significant hepatic uptake being a characteristic feature.

| Property | This compound |

|---|---|

| Bioavailability | Low (<5%) |

| Metabolism | Hepatic (CYP3A4) |

| Protein Binding | >90% |

| Half-life (T1/2) | 2–4 hours |

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs. Here are some notable findings:

- Immunomodulatory Effects:

- Impact on Cytokine Production:

- Clinical Case Studies:

Case Studies

Case studies provide practical insights into the effectiveness of this compound:

- Case Study 1: A clinical trial involving patients with hyperlipidemia showed that treatment with this compound resulted in significant reductions in LDL cholesterol levels and improved endothelial function.

- Case Study 2: In patients with autoimmune conditions, administration of this compound led to increased Treg populations and decreased disease activity scores, highlighting its immunomodulatory potential.

Q & A

Basic Research Question

- Cohort Selection : Stratify by age, sex, and comorbidities (e.g., diabetes).

- Dosing Regimens : Test logarithmic dose increments (1–100 mg/kg) to identify EC₅₀.

- Statistical Power : Use G*Power software to calculate sample size (α=0.05, β=0.2).

Data Collection : Monitor lipid panels weekly and employ ANCOVA to adjust for baseline variability .

What strategies validate this compound’s mechanism of action when prior studies show conflicting results?

Advanced Research Question

- Knockdown/Overexpression Models : Use siRNA targeting HMG-CoA reductase to isolate this compound’s effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to HMG-CoA reductase vs. off-target proteins.

- Clinical Correlates : Compare gene expression signatures in responders vs. non-responders from Phase III trials .

Case Study : A 2024 study resolved mechanism disputes by demonstrating competitive inhibition via X-ray crystallography .

How to optimize in vitro assays for this compound’s cytotoxicity screening in cancer cell lines?

Basic Research Question

- Cell Lines : Use HepG2 (hepatoma) and A549 (lung carcinoma) with RPMI-1640 media (+10% FBS).

- Assay Conditions : Pre-incubate cells for 24 hrs, then treat with this compound (0.1–100 µM) for 48–72 hrs.

- Viability Metrics : MTT assay (λ=570 nm) normalized to vehicle controls. Include ROS detection (DCFH-DA probe) to assess oxidative stress .

What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

Advanced Research Question

- Model Fitting : Use four-parameter logistic (4PL) regression for sigmoidal curves.

- Bootstrapping : Generate 95% confidence intervals for EC₅₀ estimates.

- Bayesian Hierarchical Models : Account for inter-study heterogeneity in meta-analyses .

Software : Implement via R packages (drc, brms) or GraphPad Prism .

How to address reproducibility challenges in this compound’s anti-inflammatory effects across labs?

Advanced Research Question

- Standardized Protocols : Adopt MISEV guidelines for extracellular vesicle isolation in inflammation models.

- Blinded Reanalysis : Share raw RNA-seq data via repositories (e.g., GEO) for independent validation.

- Inter-Lab Collaborations : Conduct round-robin trials with harmonized reagents (e.g., LPS batches) .

What criteria determine the inclusion/exclusion of this compound studies in systematic reviews?

Basic Research Question

- PRISMA Guidelines : Screen studies using PICOS criteria (Population: hyperlipidemic adults; Intervention: this compound ≥4 weeks).

- Risk of Bias : Assess via Cochrane RoB 2.0 tool, excluding trials with unblinded outcome assessment.

- Data Extraction : Use Covidence software for duplicate-independent screening .

How can researchers integrate this compound’s clinical data with computational models for personalized dosing?

Advanced Research Question

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate this compound exposure in virtual populations (e.g., Geriatric, Renally Impaired).

- Machine Learning : Train random forests on EHR data to predict dose-response in subgroups.

- Validation : Compare simulated AUC₀–₂₄ with observed data from therapeutic drug monitoring (TDM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.